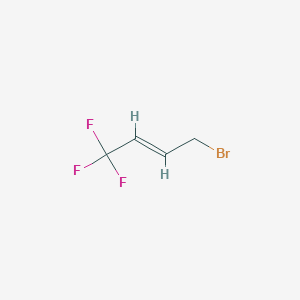
1,1,1-Trifluoro-4-bromo-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-Bromo-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene typically involves the reaction of 4-bromo-1,1,1-trifluorobutane with a base to induce dehydrohalogenation, forming the desired double bond. Common bases used in this reaction include potassium tert-butoxide or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: (2E)-4-Bromo-1,1,1-trifluorobut-2-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in (2E)-4-Bromo-1,1,1-trifluorobut-2-ene can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and peroxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Electrophilic Addition: Hydrogen bromide or chlorine gas in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Major Products Formed:
Substitution: Formation of 4-hydroxy-1,1,1-trifluorobut-2-ene or 4-amino-1,1,1-trifluorobut-2-ene.
Addition: Formation of 4-bromo-1,1,1-trifluoro-2,3-dibromobutane or 4-bromo-1,1,1-trifluoro-2,3-dichlorobutane.
Oxidation: Formation of 4-bromo-1,1,1-trifluorobutane-2,3-diol.
科学研究应用
(2E)-4-Bromo-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds with antifungal, antibacterial, or anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors due to its reactive functional groups.
作用机制
The mechanism of action of (2E)-4-Bromo-1,1,1-trifluorobut-2-ene in chemical reactions involves the interaction of its electrophilic bromine atom and the electron-deficient double bond with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
相似化合物的比较
(2E)-4-Chloro-1,1,1-trifluorobut-2-ene: Similar structure but with a chlorine atom instead of bromine.
(2E)-4-Fluoro-1,1,1-trifluorobut-2-ene: Similar structure but with a fluorine atom instead of bromine.
(2E)-4-Iodo-1,1,1-trifluorobut-2-ene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (2E)-4-Bromo-1,1,1-trifluorobut-2-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C4H4BrF3 |
|---|---|
分子量 |
188.97 g/mol |
IUPAC 名称 |
(E)-4-bromo-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+ |
InChI 键 |
AFLONCGUFNMHMB-OWOJBTEDSA-N |
手性 SMILES |
C(/C=C/C(F)(F)F)Br |
规范 SMILES |
C(C=CC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


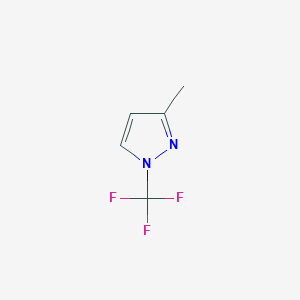
![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)

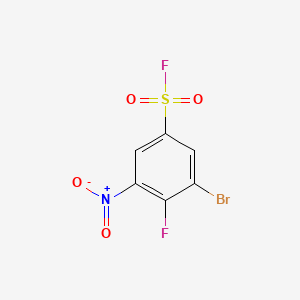
![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
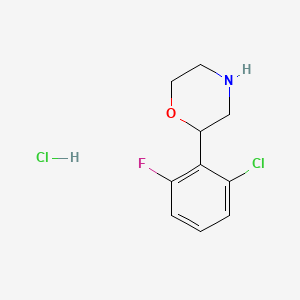
![Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13472513.png)
![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)
![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
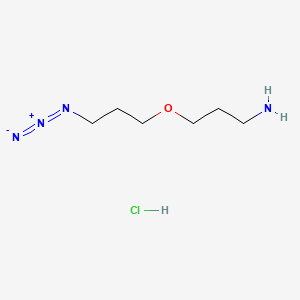
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)
![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)
